molecular formula C20H25Cl2N5O2S B2359110 N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216491-43-8

N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2359110
CAS No.: 1216491-43-8
M. Wt: 470.41
InChI Key: TXTDDUCKEWWBJJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5O2S and its molecular weight is 470.41. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a chlorobenzo[d]thiazole moiety enhances its pharmacological profile. The molecular formula is C₁₈H₂₃ClN₄O₂S, and it has unique properties that contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing the benzo[d]thiazole moiety. This compound has shown promising results against various bacterial strains. For instance, it was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects similar to established antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. A study reported that compounds with similar structures exhibited cytotoxic effects on pancreatic cancer cell lines, suggesting that this compound may also possess anticancer activity . The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is evidence suggesting anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines, which could position this compound as a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at lower concentrations than traditional antibiotics, showcasing its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that the compound induced apoptosis via caspase activation and altered mitochondrial membrane potential, leading to cell death in a dose-dependent manner .

Data Tables

Biological ActivityTest Organisms/Cell LinesResultsReference
AntimicrobialE. coli, S. aureusSignificant inhibition observed at low MIC
AnticancerPancreatic cancer cellsInduced apoptosis; caspase activation
Anti-inflammatoryIn vitro assaysInhibition of cytokines

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with pyrazole and morpholine. The synthesis typically involves:

  • Formation of the benzothiazole moiety : This can be achieved through reactions involving thiourea and appropriate aromatic aldehydes.
  • Pyrazole formation : Pyrazoles are synthesized via cyclization reactions involving hydrazines and carbonyl compounds.
  • Final coupling : The final product is obtained by coupling the morpholine derivative with the pyrazole-3-carboxamide.

The structural integrity of the compound is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, which verify the presence of characteristic functional groups.

Antimicrobial Activity

Research has shown that compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide exhibit promising antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds with similar benzothiazole structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives showed efficacy against pathogens like E. coli and S. aureus .

Anticancer Properties

The compound's potential as an anticancer agent has been explored extensively:

  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression, suggesting a potential mechanism for its anticancer activity .

Therapeutic Potential

The therapeutic applications of N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride extend beyond antimicrobial and anticancer activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative disorders .

Case Studies and Research Findings

Several case studies highlight the effectiveness of compounds based on the benzothiazole-pyrazole framework:

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant activity against Gram-positive bacteria; effective against E. coli and S. aureus.
AnticancerInhibition of MCF7 cell proliferation; induction of apoptosis at specific concentrations.
Anti-inflammatoryDemonstrated anti-inflammatory effects in vitro; potential applications in chronic inflammatory conditions.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTDDUCKEWWBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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